methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride
Description
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride is a chiral secondary amine salt featuring a methyl group attached to the amine nitrogen and an ethyl group substituted with a naphthalen-2-yl moiety at the stereogenic center. Its IUPAC name explicitly denotes the (1R) configuration, critical for stereochemical specificity in pharmacological or material applications.
Properties
Molecular Formula |
C13H16ClN |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(1R)-N-methyl-1-naphthalen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
ALXRPPVLEBEFEF-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)NC.Cl |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride typically involves the reaction of ®-1-(1-naphthyl)ethylamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert it into naphthyl alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mechanism of Action
The mechanism of action of methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Naphthalenyl Substituents
The compound’s structural uniqueness lies in the combination of its secondary amine, naphthalen-2-yl group, and (1R) stereochemistry. Below is a comparative analysis with key analogues:
Stereochemical and Regioisomeric Comparisons
- Regioisomerism : The position of the naphthyl group (1- vs. 2-) significantly impacts molecular interactions. For example, Cinacalcet’s naphthalen-1-yl group optimizes binding to the calcium-sensing receptor, while naphthalen-2-yl derivatives (as in the target compound) may favor alternative receptor conformations .
- Stereochemistry : The (1R) configuration in the target compound contrasts with diastereomers (e.g., ), which exhibit distinct pharmacological profiles. For instance, diastereomers of Cinacalcet show reduced efficacy, emphasizing the necessity of chiral resolution in synthesis .
Functional Group Modifications
- Amine Classification : Secondary amines (target compound) generally exhibit higher metabolic stability than primary amines (e.g., ) but lower than tertiary amines (e.g., ) due to reduced susceptibility to oxidation .
- Substituent Effects : The addition of electron-withdrawing groups (e.g., trifluoromethyl in Cinacalcet) enhances receptor affinity but may reduce solubility, whereas methoxy groups () improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
